molecular formula C17H12ClNO2 B024808 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 107027-43-0

2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B024808
M. Wt: 297.7 g/mol
InChI Key: ZMIYWPBMCVFZAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of quinoline derivatives, including those similar to 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, involves several strategies. A notable method is the condensation and cyclization reactions of suitable precursors under acid catalysis, leading to the formation of the quinoline core structure. Such synthesis often incorporates chlorine and other substituents into the quinoline ring at various positions to yield the desired compound (Al-huniti, Zahra, & El-Abadelah, 2007).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, is characterized by the presence of a quinoline core, substituted with various groups such as chlorophenyl and methyl groups. These substitutions influence the compound's geometric and electronic structure, impacting its chemical reactivity and physical properties. Studies have utilized X-ray crystallography to elucidate the precise molecular structures, revealing interactions such as hydrogen bonding and π-π stacking that stabilize the crystal structure (Butcher, Jasinski, Narayana, Sunil, & Yathirajan, 2007).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution and condensation reactions. The presence of electron-withdrawing groups such as the chlorophenyl moiety can activate the quinoline ring towards nucleophilic attack, facilitating the introduction of additional functional groups or modification of existing ones. These reactions expand the chemical versatility of quinoline derivatives, making them suitable for further chemical transformations (El-Badry, 2010).

Physical Properties Analysis

The physical properties of 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, such as solubility, melting point, and crystal structure, are significantly influenced by its molecular structure. The presence of halogen atoms contributes to its lipophilicity, affecting its solubility in various solvents. The molecular interactions within the crystal lattice, including hydrogen bonding, dictate the compound's melting point and stability (Ukrainets, Sidorenko, & Slobodzyan, 2005).

Chemical Properties Analysis

2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid exhibits a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. The carboxylic acid group imparts acidic characteristics, enabling deprotonation and the formation of salts with bases. The quinoline nitrogen atom may act as a weak base, participating in the formation of hydrogen bonds and coordination compounds (Smith, Khoo, Chia, & Hynes, 1995).

Safety And Hazards

As with any chemical compound, the safety and hazards would depend on the specific structure of the compound. Proper handling and disposal procedures should be followed to ensure safety345.


Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity, potential applications in medicine or other fields, and the development of new synthetic routes1.


Please note that this is a general analysis based on the components of the compound you mentioned. For a more accurate analysis, more specific information about the compound would be needed. If this is a novel compound, experimental studies would be required to determine its properties and potential applications. Always remember to follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYWPBMCVFZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285078
Record name 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid

CAS RN

107027-43-0
Record name 2-(4-Chlorophenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107027-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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